

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin (CAS: 2032788-37-5)

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Compound of Interest

Compound Name: DBCO-PEG4-Desthiobiotin

Cat. No.: B1192639

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Desthiobiotin is a heterobifunctional chemical linker that has become an invaluable tool in bioconjugation and chemical biology. This molecule incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a desthiobiotin moiety. This unique combination enables the straightforward and efficient labeling of biomolecules through copper-free click chemistry, coupled with a reversible, high-affinity purification system.

The DBCO group facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.^{[1][2]} The hydrophilic PEG4 spacer enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance.^{[2][3]} The desthiobiotin component is a sulfur-free analog of biotin that binds to streptavidin with high specificity but lower affinity than biotin, allowing for the gentle elution of labeled biomolecules from streptavidin resins using competitive displacement with free biotin.^{[4][5]} This "soft-release" characteristic is particularly advantageous for preserving the integrity of delicate protein complexes during purification.^{[4][6]}

This technical guide provides a comprehensive overview of the properties of **DBCO-PEG4-Desthiobiotin**, detailed experimental protocols for its use in protein labeling and purification, and its application in advanced modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The physical and chemical properties of **DBCO-PEG4-Desthiobiotin** are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	2032788-37-5	[1]
Molecular Formula	C ₃₉ H ₅₃ N ₅ O ₈	[1]
Molecular Weight	719.87 g/mol	[1]
Purity	≥ 95% (HPLC)	[1]
Physical State	Colorless to slightly yellow oil or white to yellow solid	[1][7]
Solubility	Soluble in DMSO, DMF, MeOH, DCM, THF	[1]

Table 2: Storage and Handling

Property	Recommendation	Reference(s)
Storage Conditions	-20°C, dark, under inert gas	[1]
Shelf Life	12 months unopened from date of receipt	[1]
Stock Solution Preparation (Example)	To prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the compound.	[1]

Key Applications and Experimental Protocols

DBCO-PEG4-Desthiobiotin is primarily utilized in a two-stage process: first, the covalent labeling of an azide-containing biomolecule via SPAAC, followed by the affinity purification or

detection of the resulting conjugate.

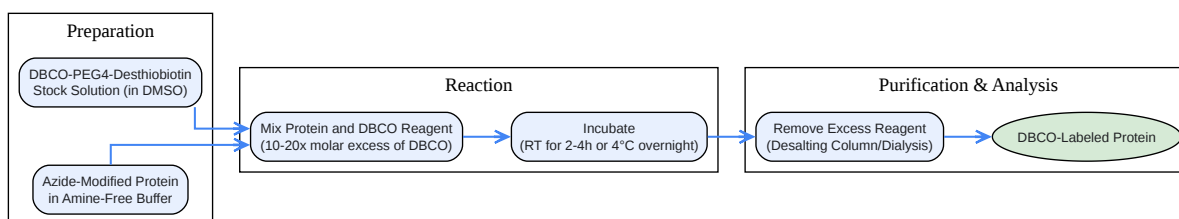
Application 1: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general steps for labeling a protein that has been previously modified to contain an azide group.

Methodology:

- Preparation of Azide-Modified Protein:
 - The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or sugars, or by chemical modification of reactive side chains (e.g., lysines) with an azide-NHS ester.
 - Ensure the purified, azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[\[8\]](#)
- Preparation of **DBCO-PEG4-Desthiobiotin** Stock Solution:
 - Immediately before use, prepare a stock solution of **DBCO-PEG4-Desthiobiotin** in anhydrous DMSO or DMF (e.g., 10 mM).[\[4\]](#)[\[8\]](#) Vortex to ensure complete dissolution.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **DBCO-PEG4-Desthiobiotin** stock solution to the azide-modified protein solution.[\[8\]](#)
 - The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to prevent protein denaturation.[\[8\]](#)
 - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[\[4\]](#)[\[9\]](#) Reaction times may vary depending on the concentration and reactivity of the substrates.[\[7\]](#)

- Purification of the Labeled Protein:
 - Remove unreacted **DBCO-PEG4-Desthiobiotin** using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against a suitable buffer.[8]
- Characterization (Optional):
 - Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (if the linker adds sufficient mass) or mass spectrometry.



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Workflow for Protein Labeling using SPAAC.

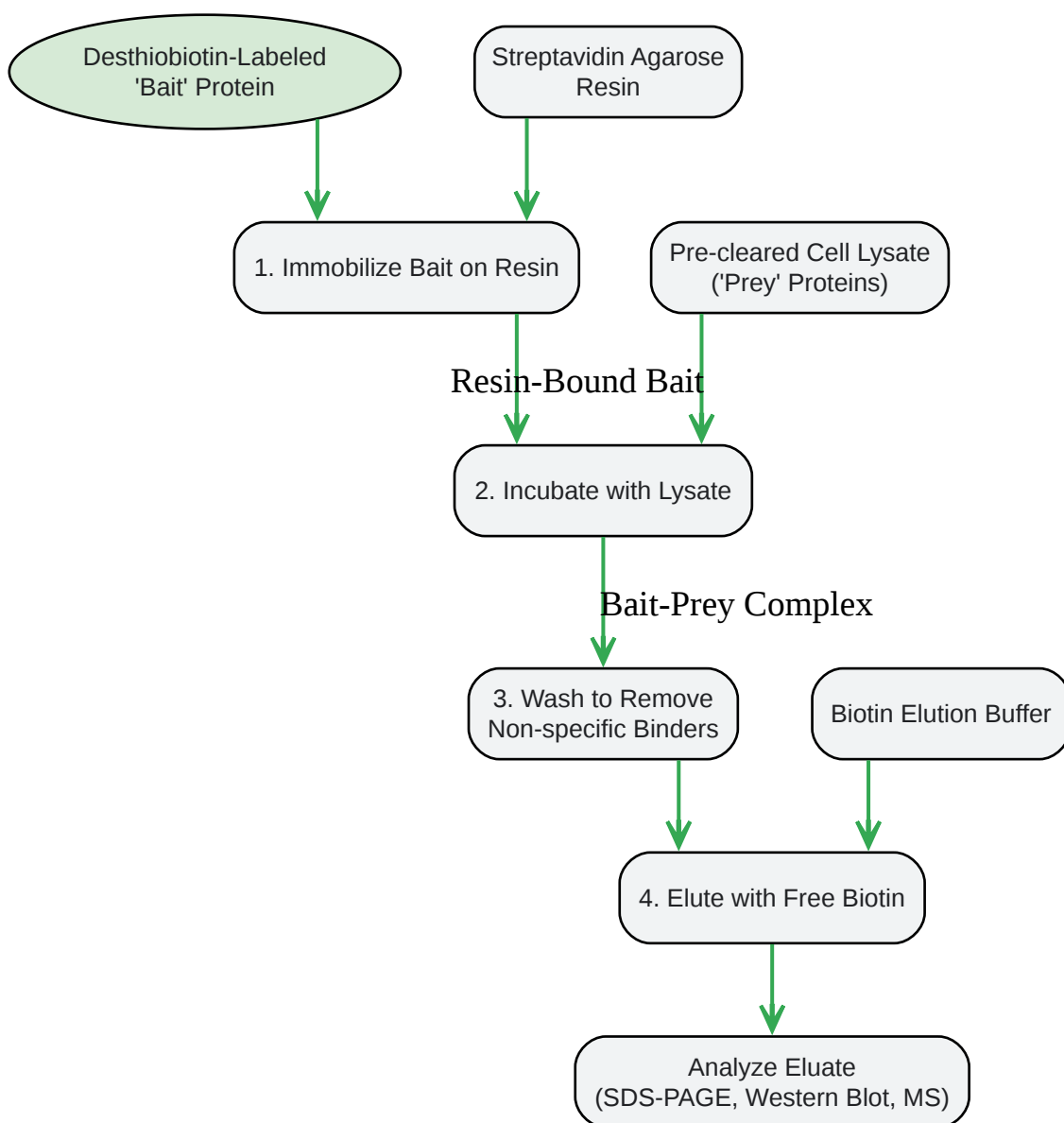
Application 2: Pull-Down Assay for Protein-Protein Interactions

This protocol describes how to use the **DBCO-PEG4-Desthiobiotin** labeled protein ("bait") to capture its interacting partners ("prey") from a cell lysate.

Methodology:

- Immobilization of the Bait Protein:
 - Equilibrate streptavidin-conjugated agarose resin by washing it three times with a suitable binding buffer (e.g., PBS, pH 7.4).[10]

- Incubate the desthiobiotinylated bait protein with the equilibrated streptavidin resin for 1-2 hours at 4°C with gentle rotation to allow for binding.
- Wash the resin three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound bait protein.
- Incubation with Prey Protein Source:
 - Prepare a cell lysate containing the putative "prey" proteins. It is recommended to pre-clear the lysate by incubating it with unconjugated streptavidin resin to minimize non-specific binding.[\[10\]](#)
 - Add the pre-cleared cell lysate to the resin-bound bait protein.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
- Washing:
 - Wash the resin extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.
- Elution:
 - To elute the bait-prey complexes, add a biotin-containing elution buffer (e.g., PBS with 2-10 mM free d-biotin) to the resin.[\[10\]](#)
 - Incubate at 37°C for 10-30 minutes with gentle mixing.[\[10\]](#) The competitive displacement by biotin will release the desthiobiotinylated bait protein along with its interacting prey proteins.
 - Collect the eluate by centrifugation.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the captured prey proteins.



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Pull-Down Assay Workflow.

Application 3: Synthesis of PROTACs

DBCO-PEG4-Desthiobiotin can serve as a versatile linker in the modular synthesis of PROTACs.[11][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The DBCO group allows for the easy conjugation of an azide-modified ligand for either the target protein or the E3 ligase.

PROTAC structure using the DBCO linker.

Conclusion

DBCO-PEG4-Desthiobiotin is a powerful and versatile reagent for modern life science research. Its ability to facilitate copper-free bioconjugation combined with a gentle and specific affinity capture system makes it ideal for a wide range of applications, from basic protein interaction studies to the development of sophisticated therapeutic modalities like PROTACs. The protocols and data provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

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